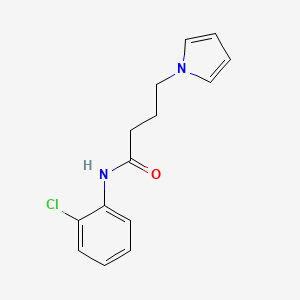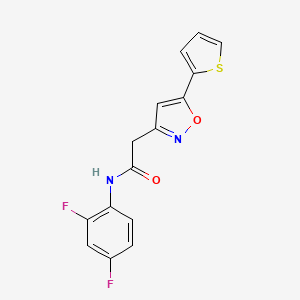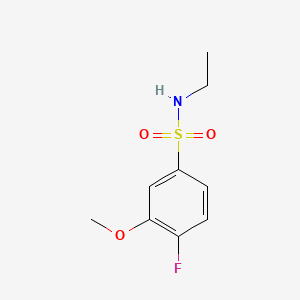
N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized by John W. Huffman in 1995. It is a psychoactive substance that is commonly used as a recreational drug, but it also has potential applications in scientific research.
科学的研究の応用
Environmental Impact and Treatment
Chlorophenols and Environmental Toxicity : Research on chlorophenols, closely related to the chemical structure of N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide, highlights their environmental presence and impacts. Chlorophenols are identified for their moderate to high toxicity to aquatic life and potential bioaccumulation. Their environmental behavior, including degradation and persistence, depends on the presence of microflora and environmental conditions (Krijgsheld & Gen, 1986). Additionally, degradation pathways and treatment options for chlorophenols, using zero-valent iron and bimetallic systems, have been explored to mitigate their environmental impact (Gunawardana, Singhal, & Swedlund, 2011).
Synthetic Approaches and Applications
Synthesis of Bioactive Compounds : Pyrrole-based compounds, including those with structures similar to N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide, have been synthesized and evaluated for various bioactivities. These compounds are explored for their anticancer, antimicrobial, and antiviral properties, underscoring the pyrrole nucleus's significance in drug development (Li Petri et al., 2020).
Antithrombotic Drug Synthesis : The synthesis of (S)-clopidogrel, a thienopyridine-class antithrombotic drug, involves a compound structurally related to N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide. This highlights the importance of chlorophenyl and pyrrol derivatives in the development of significant pharmaceutical agents (Saeed et al., 2017).
Supramolecular Chemistry
Development of Supramolecular Structures : The research into calix[4]pyrroles, molecules related in structural motif to N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide, has led to the development of supramolecular capsules. These structures have potential applications in drug delivery and molecular recognition, illustrating the versatility of pyrrole-based compounds in designing complex molecular architectures (Ballester, 2011).
特性
IUPAC Name |
N-(2-chlorophenyl)-4-pyrrol-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-12-6-1-2-7-13(12)16-14(18)8-5-11-17-9-3-4-10-17/h1-4,6-7,9-10H,5,8,11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQECAJKYTCQDPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN2C=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-hydroxy-N-(4-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2510058.png)

![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2510061.png)

![Tert-butyl [1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2510066.png)
methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2510068.png)


![3-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2510072.png)
![1-[4-Phenyl-4-(4-propan-2-ylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2510073.png)
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2510074.png)


